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molecular formula C10H8FNO B1497791 6-Fluoro-2-methylquinolin-5-ol

6-Fluoro-2-methylquinolin-5-ol

Cat. No. B1497791
M. Wt: 177.17 g/mol
InChI Key: XVMAUYVYNSHPPS-UHFFFAOYSA-N
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Patent
US06939871B2

Procedure details

A mixture of 2-methyl-5-methoxy-6-fluoroquinoline (2.07 g, 10.8 mmol) and 48% hydrobromic acid (30 ml) was stirred at reflux for 24 h. The reaction mix was reduced to minimum volume in vacuo and partitioned between dichloromethane (50 ml) and sat. aqueous sodium bicarbonate solution (50 ml). The organic layer was dried over sodium sulfate, filtered and evaporated in vacuo to give the title compound as a brown solid (1.39 g, 73%).
Name
2-methyl-5-methoxy-6-fluoroquinoline
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([F:14])[C:8]=2[O:12]C)[N:3]=1>Br>[F:14][C:7]1[C:8]([OH:12])=[C:9]2[C:4](=[CH:5][CH:6]=1)[N:3]=[C:2]([CH3:1])[CH:11]=[CH:10]2

Inputs

Step One
Name
2-methyl-5-methoxy-6-fluoroquinoline
Quantity
2.07 g
Type
reactant
Smiles
CC1=NC2=CC=C(C(=C2C=C1)OC)F
Name
Quantity
30 mL
Type
solvent
Smiles
Br

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 h
Duration
24 h
ADDITION
Type
ADDITION
Details
The reaction mix
CUSTOM
Type
CUSTOM
Details
partitioned between dichloromethane (50 ml) and sat. aqueous sodium bicarbonate solution (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C2C=CC(=NC2=CC1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.39 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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